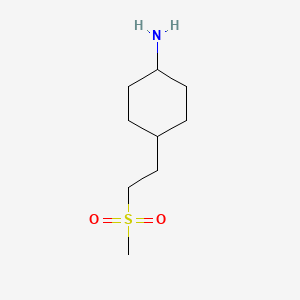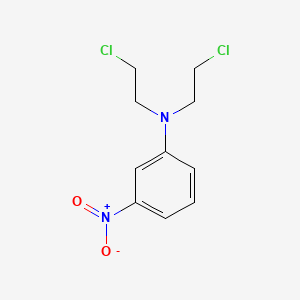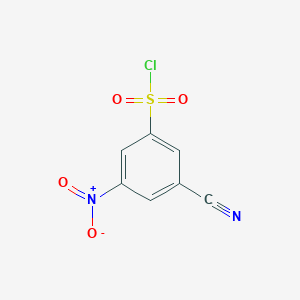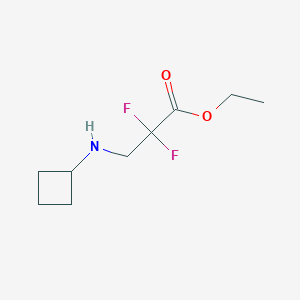![molecular formula C15H20O3 B8657050 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid](/img/structure/B8657050.png)
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid
描述
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid is an organic compound that features a phenylacetic acid core with a cyclohexylmethyloxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid typically involves the reaction of phenylacetic acid with cyclohexylmethanol under acidic conditions to form the ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of cyclohexylmethyloxy-benzaldehyde or cyclohexylmethyloxy-benzoic acid.
Reduction: Formation of cyclohexylmethyloxy-phenylethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学研究应用
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
Phenylacetic acid: A simpler analog without the cyclohexylmethyloxy substituent.
Cyclohexylacetic acid: Lacks the phenyl ring but contains the cyclohexyl group.
Benzylacetic acid: Contains a benzyl group instead of the cyclohexylmethyloxy group.
Uniqueness
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid is unique due to the presence of both the phenylacetic acid core and the cyclohexylmethyloxy substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
2-[3-(cyclohexylmethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C15H20O3/c16-15(17)10-13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11H2,(H,16,17) |
InChI 键 |
QVJOWXCKCYIWRK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Chlorosulfonylimidazo[5,1-b]thiazole](/img/structure/B8657036.png)




